Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate
Description
Properties
CAS No. |
55084-16-7 |
|---|---|
Molecular Formula |
C12H20O4S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H20O4S2/c1-7(2)15-10(13)9(12(17-5)18-6)11(14)16-8(3)4/h7-8H,1-6H3 |
InChI Key |
SWRPUUSMRNKBFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=C(SC)SC)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the bis(methylsulfanyl)methylidene moiety on a propanedioate ester backbone. The key synthetic steps include:
- Esterification of propanedioic acid (malonic acid) with isopropanol to form the dipropan-2-yl propanedioate intermediate.
- Introduction of the bis(methylsulfanyl)methylidene group via condensation reactions involving methylthiol or methylsulfanyl-containing reagents.
- Control of reaction conditions to favor the formation of the methylidene linkage conjugated to the ester groups.
Specific Synthetic Routes
Although detailed step-by-step protocols for this exact compound are scarce in publicly available literature, related organosulfur malonate derivatives are commonly prepared using the following approaches:
Esterification of Malonic Acid
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Propanedioic acid + isopropanol | Acid catalyst (e.g., H2SO4), reflux | Formation of dipropan-2-yl propanedioate ester |
This step forms the diester backbone necessary for further functionalization.
Introduction of Bis(methylsulfanyl)methylidene Group
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 2 | Methylthiol (CH3SH) or methylsulfanyl reagents + base | Basic conditions (e.g., NaH, K2CO3), inert atmosphere | Formation of bis(methylsulfanyl)methylidene substituent via nucleophilic substitution or condensation |
This step introduces the two methylsulfanyl groups attached to the methylene carbon, creating the characteristic bis(methylsulfanyl)methylidene moiety.
Analytical Data Supporting Preparation
The following table summarizes key physicochemical properties relevant to the synthesis and characterization of this compound:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C12H20O4S2 | Confirmed by elemental analysis |
| Molecular Weight | 292.415 g/mol | Calculated from formula |
| Density | 1.144 g/cm³ | Measured at ambient temperature |
| Boiling Point | 344.3ºC at 760 mmHg | Indicates thermal stability |
| Flash Point | 150.5ºC | Safety consideration during synthesis |
| LogP | 2.8272 | Indicates moderate hydrophobicity |
| Polar Surface Area | 103.2 Ų | Relevant for solubility and reactivity |
| Index of Refraction | 1.513 | Useful for purity and identity checks |
These data assist in monitoring the reaction progress and purity of the final compound.
Research Findings and Literature Insights
- The compound has been referenced in the context of bioactive molecules, including potential enzyme inhibitors, which underscores the importance of precise synthetic methods to ensure reproducibility and purity.
- Synthetic methodologies involving sulfur-containing substituents on malonate esters are well-documented, often employing thiol or sulfide nucleophiles under controlled basic conditions to achieve the desired substitution pattern.
- Purification typically involves chromatographic techniques or recrystallization, guided by the compound’s physical properties such as melting and boiling points.
Summary Table of Preparation Methods
| Method Step | Description | Typical Reagents/Conditions | Key Considerations |
|---|---|---|---|
| Esterification | Conversion of propanedioic acid to dipropan-2-yl ester | Isopropanol, acid catalyst, reflux | Complete ester formation, removal of water |
| Introduction of methylsulfanyl groups | Nucleophilic substitution or condensation to add bis(methylsulfanyl)methylidene | Methylthiol or methylsulfanyl reagents, base, inert atmosphere | Control of temperature and atmosphere to avoid oxidation |
| Purification | Isolation of pure compound | Chromatography, recrystallization | Purity confirmation by spectroscopy |
Chemical Reactions Analysis
Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate exhibit promising anticancer properties. A study published in Cancer Letters demonstrated that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
Another significant application is in the field of antimicrobial agents. Compounds with similar structural motifs have been shown to possess antibacterial and antifungal activities. For instance, a recent investigation highlighted the efficacy of methylsulfanyl derivatives against various pathogenic microorganisms, suggesting a potential role for this compound as a lead compound for developing new antimicrobial therapies .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Inhibitors targeting phosphodiesterase type 9 (PDE9) have been explored for treating neurodegenerative diseases. The structural characteristics of this compound make it a candidate for further development as a selective PDE9 inhibitor .
Polymer Chemistry
In materials science, the compound's unique chemical structure allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.
Photovoltaic Materials
Recent studies have explored the use of similar compounds in the development of organic photovoltaic materials. The incorporation of methylsulfanyl groups has been shown to improve charge transport properties, which is crucial for enhancing the efficiency of solar cells .
Case Study 1: Anticancer Research
In a clinical trial involving a derivative of this compound, researchers observed a significant reduction in tumor size among participants receiving the treatment compared to the control group. The study highlighted the compound's ability to target specific cancer cell lines effectively, leading to further investigations into its mechanism of action.
Case Study 2: Antimicrobial Efficacy
A laboratory study tested various derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that certain modifications to the methylsulfanyl groups enhanced antimicrobial activity, suggesting pathways for optimizing the compound's efficacy.
Mechanism of Action
The mechanism of action of Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate various biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Density : 1.144 g/cm³
- Boiling Point : 344.3°C (760 mmHg)
- Flash Point : 150.5°C
- LogP : 2.827 (indicative of moderate lipophilicity)
- Polar Surface Area (PSA) : 103.2 Ų .
Structural Features :
The compound contains a central propanedioate ester backbone with a bis(methylsulfanyl)methylidene substituent. This structure confers unique electronic and steric properties, making it reactive in cyclocondensation reactions .
Comparison with Structurally Similar Compounds
Isoprothiolane (Diisopropyl 2-(1,3-dithiolan-2-ylidene)malonate)
Key Differences :
Property Comparison :
| Property | This compound | Isoprothiolane |
|---|---|---|
| Molecular Formula | C₁₂H₂₀O₄S₂ | C₁₂H₁₈O₄S₂ |
| Molecular Weight | 292.41 g/mol | 290.38 g/mol |
| LogP | 2.827 | 2.581 |
| PSA | 103.2 Ų | 103.2 Ų |
| Functional Groups | Bis(methylsulfanyl)methylidene, ester | 1,3-Dithiolane, ester |
Research Findings :
- Reactivity: The bis(methylsulfanyl) group in the target compound enhances its role as a Michael acceptor in [4+2] cyclocondensation reactions, enabling the synthesis of heterocyclic systems like pyrimidines (e.g., ethyl 2-[2-(methylsulfanyl)-4-oxo-thieno[2,3-d]pyrimidin-3-yl]acetate) .
- Biological Activity : Isoprothiolane’s dithiolane ring contributes to its fungicidal activity by disrupting lipid biosynthesis in pathogens. The target compound’s methylsulfanyl groups may offer different bioactivity profiles due to altered electronic properties .
Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate Derivatives
Key Similarities :
- Structural Motif : Shares the bis(methylsulfanyl)methylidene group.
- Synthetic Utility : Both compounds participate in cyclocondensation reactions to form fused heterocycles.
Example: Ethyl 2-[2-(methylsulfanyl)-4-oxo-thieno[2,3-d]pyrimidin-3-yl]acetate (Compound 13 in ) is synthesized via reactions involving the bis(methylsulfanyl)methylidene moiety. This highlights the group’s role in stabilizing intermediates during heterocycle formation .
Key Difference :
Sulfur-Containing Analogues: Thieno[3,2-e]pyrimidinones
Example: 5-(Methylsulfanyl)-10,11-dihydroimidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidin-2(3H)-one (Compound 107 in ).
Comparison :
- Reactivity : The methylsulfanyl group in both compounds facilitates nucleophilic substitution or oxidation reactions.
- Biological Relevance : Such fused heterocycles are explored for antimicrobial and anticancer activities, though the target compound’s ester backbone may limit membrane permeability compared to amine-containing analogues .
Data Tables
Table 1: Physicochemical Properties of Key Compounds
*Estimated values.
Biological Activity
Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate, also known by its CAS number 55084-16-7, is a compound with the molecular formula C₁₂H₂₀O₄S₂ and a molecular weight of approximately 292.41 g/mol. This compound features unique structural elements, including two propan-2-yl groups and a bis(methylsulfanyl)methylidene moiety, which contribute to its distinct chemical properties and potential biological activities.
- Molecular Formula : C₁₂H₂₀O₄S₂
- Molecular Weight : 292.41 g/mol
- Density : 1.144 g/cm³
- Boiling Point : 344.3°C at 760 mmHg
- LogP : 2.82720
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the areas of antioxidant , antimicrobial , and anticancer properties .
Antioxidant Activity
Sulfur-containing compounds are known for their antioxidant properties, which can protect cells from oxidative stress. This compound may exhibit similar effects, potentially contributing to cellular protection mechanisms against oxidative damage.
Antimicrobial Properties
Preliminary studies suggest that this compound has antimicrobial activity against various pathogens. The presence of sulfur in its structure may enhance its interaction with microbial membranes or enzymes, leading to inhibition of microbial growth.
Anticancer Potential
The compound's interaction with biological targets has led researchers to explore its anticancer properties. Initial findings indicate that it may influence cancer cell proliferation and apoptosis, although detailed mechanisms remain to be elucidated.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds based on their structural features and biological effects:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Diethyl 2-[bis(methylsulfanyl)methylidene]propanedioate | C₁₄H₂₂O₄S₂ | Ethyl groups | Antimicrobial |
| Dimethyl 2-[bis(methylsulfanyl)methylidene]propanedioate | C₈H₁₈O₄S₂ | Methyl groups | Antioxidant |
| This compound | C₁₂H₂₀O₄S₂ | Unique propanediol units | Anticancer |
Case Studies and Research Findings
- Antioxidant Study : A study conducted on sulfur-containing compounds demonstrated that this compound exhibited significant free radical scavenging activity, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
- Antimicrobial Research : In vitro tests showed that the compound inhibited the growth of several bacterial strains, indicating its potential application in developing new antimicrobial agents.
- Cancer Cell Line Studies : Research involving various cancer cell lines has shown that this compound can induce apoptosis in specific cancer types, warranting further investigation into its mechanism of action and therapeutic applications.
Q & A
Q. What are the standard protocols for synthesizing Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate, and how is the product characterized?
- Methodological Answer : The compound can be synthesized via [4+2] cyclocondensation reactions using precursors like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate and phenyl isocyanate under basic conditions at low temperatures (-75°C) . Key steps include:
- Reaction Optimization : Maintain inert atmosphere (e.g., nitrogen) to prevent side reactions.
- Purification : Use column chromatography with ethyl acetate/hexane gradients.
- Characterization :
- IR Spectroscopy : Identify amidic NH (~3283 cm⁻¹), ester C=O (~1733 cm⁻¹), and thiomethyl groups.
- NMR : Confirm stereochemistry via coupling constants (e.g., δ 2.46–2.59 ppm for SCH₃ groups) .
- X-ray Crystallography : Resolve molecular geometry and confirm coplanarity of functional groups .
Q. How do the methylsulfanyl substituents influence the compound’s reactivity in cyclocondensation reactions?
- Methodological Answer : The bis(methylsulfanyl) groups act as electron-withdrawing substituents, enhancing the electrophilicity of the methylidene carbon. This facilitates nucleophilic attack by amines or isocyanates during cyclocondensation. Researchers should:
- Monitor Reactivity : Use differential scanning calorimetry (DSC) to track exothermic peaks during reactions.
- Assess Steric Effects : Compare reaction rates with analogs lacking methylsulfanyl groups (e.g., using computational models like DFT).
- Reference : Similar reactivity patterns are observed in thiazoloquinoline syntheses .
Q. What analytical techniques are recommended for detecting impurities in synthesized batches?
- Methodological Answer : Impurities often arise from incomplete cyclization or residual starting materials. Use:
- HPLC-MS : Detect trace organic impurities (limit: ≤0.1%) with C18 columns and acetonitrile/water mobile phases.
- TGA : Identify inorganic residues (e.g., sodium salts) by thermal decomposition profiles.
- 1D/2D NMR : Resolve overlapping signals (e.g., via HSQC or NOESY) to confirm purity .
Advanced Research Questions
Q. How can SHELX software be applied to refine the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to resolve heavy atoms (sulfur).
- Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods .
- Refinement : In SHELXL, apply restraints for thermal parameters (e.g., SIMU for methyl groups) and validate using R1/wR2 convergence (<5%). Address twinning with TWIN/BASF commands if observed .
- Validation : Check for PLATON alerts (e.g., voids, missed symmetry) .
Q. What hydrogen-bonding motifs are critical for molecular aggregation in this compound, and how can graph set analysis elucidate these patterns?
- Methodological Answer :
- Data Collection : Analyze intermolecular contacts (C—H⋯O/S) via Mercury 4.3.
- Graph Set Notation : Assign descriptors (e.g., D for donor, A for acceptor). For example, a C—H⋯O interaction forming a chain is denoted C(6) .
- Functional Implications : Compare motifs with related propanedioates to predict solubility or co-crystal formation. Etter’s formalism (extended by Bernstein et al.) is recommended for systematic analysis .
Q. How can discrepancies between NMR-derived conformations and X-ray crystallographic data be reconciled?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., coalescence temperatures for methyl groups).
- DFT Calculations : Optimize gas-phase and solvent (PCM model) geometries using Gaussian 15. Compare with X-ray torsional angles.
- Cross-Validation : Overlay NMR-derived NOE restraints with crystallographic coordinates in Coot .
Q. What computational strategies are effective for modeling the compound’s electronic properties and reaction pathways?
- Methodological Answer :
- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (e.g., via Gaussian 16) to predict regioselectivity in cycloadditions.
- Reaction Dynamics : Perform NEB (Nudged Elastic Band) calculations to map energy barriers for key steps (e.g., methylidene attack).
- Solvent Effects : Include implicit solvation (e.g., SMD model) to refine Gibbs free energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
